molecular formula C17H12O B1634607 4-Naphthalen-2-yl-benzaldehyde

4-Naphthalen-2-yl-benzaldehyde

Cat. No.: B1634607
M. Wt: 232.28 g/mol
InChI Key: RAFWJQNKRADSQD-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) and Benzaldehyde (B42025) Motifs in Synthetic Organic Chemistry

The naphthalene and benzaldehyde components of 4-naphthalen-2-yl-benzaldehyde are foundational structures in organic chemistry, each contributing unique properties to the molecules they are part of.

Naphthalene Motif: This polycyclic aromatic hydrocarbon is a common feature in a variety of organic compounds. Its extended π-electron system is a key characteristic, influencing the electronic and photophysical properties of naphthalene-containing molecules. This motif is a building block for various dyes, and its derivatives are investigated for applications in organic electronic materials. researchgate.net The rigid structure of the naphthalene unit is also utilized in the design of complex molecular architectures, including strapped porphyrin dimers. researchgate.net

Benzaldehyde Motif: Benzaldehyde is one of the most fundamental aromatic aldehydes. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations. These include condensations, oxidations, reductions, and as a precursor in the synthesis of more complex molecules. For instance, benzaldehyde is a key reactant in the synthesis of various heterocyclic compounds and in multicomponent reactions to create diverse molecular scaffolds. orientjchem.orgorientjchem.org

The combination of these two motifs in this compound results in a molecule with a unique blend of properties, making it a valuable subject of study and a versatile precursor in synthetic applications.

Research Trajectories of Biaryl Aldehydes in Materials and Catalysis

Biaryl aldehydes, the class of compounds to which this compound belongs, are a major focus of research in materials science and catalysis. Their unique structural and electronic properties make them valuable in a range of applications.

In Materials Science: The extended π-conjugated systems of biaryl aldehydes make them promising candidates for use in organic electronics. The specific arrangement of the aromatic rings influences the material's ability to transport charge, absorb, and emit light. Researchers are exploring their use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as fluorescent probes. The aldehyde group provides a convenient handle for further functionalization, allowing for the fine-tuning of the material's properties. Axially chiral biaryls, a subset of this class, have found widespread applications in materials science. rsc.org

In Catalysis: Biaryl aldehydes, particularly those with axial chirality, have gained significant attention as precursors for developing innovative chiral catalysts. researchgate.net These atropisomeric aldehydes can serve as chiral organocatalysts for activating amines or as precursors to a variety of structurally diverse axially chiral compounds. rsc.org The development of efficient synthetic methods, such as catalytic asymmetric synthesis, to access these valuable molecules is an active area of research. researchgate.netacs.orgacs.org The aldehyde functionality allows for the attachment of the biaryl scaffold to other molecular frameworks or solid supports, which is advantageous for creating recyclable catalysts.

Academic Relevance of this compound in Contemporary Chemical Synthesis

The synthesis of this compound and its derivatives is a topic of interest in academic research, primarily due to its utility as a building block for more complex molecules and as a model system for developing new synthetic methodologies.

Synthesis: A common and efficient method for preparing this compound is the Suzuki cross-coupling reaction. wayne.edunih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like 2-naphthaleneboronic acid) with an aryl halide (such as 4-bromobenzaldehyde). wayne.edu Researchers have focused on developing more practical and sustainable catalytic systems for this transformation, including the use of resin-bound palladium catalysts that are air and moisture stable and can be recycled. wayne.edu

Physicochemical Properties: The basic properties of this compound have been characterized. Its molecular formula is C17H12O, and its molecular weight is approximately 232.28 g/mol . scbt.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol scbt.com
CAS Number244615-50-7 scbt.com

Research Applications: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, derivatives of this compound have been investigated in the context of developing electrochemical sensors. researchgate.net The aldehyde group can be readily transformed into other functional groups, allowing for the construction of a wide variety of molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

4-naphthalen-2-ylbenzaldehyde

InChI

InChI=1S/C17H12O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-12H

InChI Key

RAFWJQNKRADSQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Naphthalen 2 Yl Benzaldehyde and Analogues

Established Reaction Pathways

Traditional methods for constructing the carbon-carbon bond between the naphthalene (B1677914) and benzaldehyde (B42025) moieties often rely on well-established named reactions. These pathways, while effective, may have limitations regarding substrate scope and reaction conditions.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, typically used to form α,β-unsaturated ketones and aldehydes. wikipedia.orgnumberanalytics.comtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde or ketone lacking an α-hydrogen with another carbonyl compound that possesses an α-hydrogen. wikipedia.orgquora.com For the synthesis of biaryl aldehydes like 4-naphthalen-2-yl-benzaldehyde, a modified approach would be necessary, potentially involving a precursor that can be subsequently converted to the target aldehyde. For instance, a Claisen-Schmidt reaction could be employed to synthesize a chalcone (B49325) derivative, which might then undergo oxidative cleavage to yield the desired benzaldehyde. While direct synthesis of this compound via a standard Claisen-Schmidt reaction is not typical, its principles are foundational to many carbon-carbon bond-forming reactions.

Organolithium Reagent-Mediated Syntheses

Organolithium reagents are highly reactive organometallic compounds widely used in organic synthesis for their strong nucleophilicity and basicity. wikipedia.org They can be instrumental in the synthesis of substituted benzaldehydes. One strategy involves a two-step, one-pot reduction/cross-coupling procedure. acs.orgrug.nlsemanticscholar.orgresearchgate.net In this method, a suitable precursor, such as a Weinreb amide, is first reduced to form a stable intermediate. This intermediate then undergoes a cross-coupling reaction with an organolithium reagent. acs.orgrug.nlsemanticscholar.orgresearchgate.net For the synthesis of this compound, 2-naphthalenyllithium would be the key organolithium reagent, which would be coupled with a protected 4-bromobenzaldehyde (B125591) derivative. The high reactivity of organolithium reagents necessitates careful control of reaction conditions to avoid side reactions. wikipedia.org

Catalytic Strategies in Aryl Aldehyde Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of biaryl systems like this compound has significantly benefited from the development of transition metal-catalyzed and, more recently, metal-free catalytic strategies.

Transition Metal-Catalyzed Coupling Reactions for Biaryl Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.gov The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govtcichemicals.comlibretexts.org To synthesize this compound, 2-naphthaleneboronic acid could be coupled with 4-bromobenzaldehyde. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comlibretexts.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. researchgate.netresearchgate.netbeilstein-journals.orgtaylorandfrancis.com While not a direct route to this compound, it can be used to synthesize precursors. For instance, a Heck reaction could form a stilbene (B7821643) derivative that is subsequently oxidized to the aldehyde. taylorandfrancis.comrsc.org

Recent advancements have also focused on the direct C-H activation of aromatic compounds, providing a more atom-economical route to biaryls. nih.gov Ruthenium-catalyzed C-H activation can directly couple aromatic ketones with olefins or acetylenes. nih.gov Rhodium(III)-catalyzed C-H functionalization has also been shown to be effective for the acylation of C-H bonds with aldehydes. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Biaryl Synthesis

ReactionCatalystReactant 1Reactant 2Key Features
Suzuki-Miyaura Coupling Palladium complexOrganoboron compound (e.g., boronic acid)OrganohalideMild conditions, high functional group tolerance. wikipedia.orgtcichemicals.comlibretexts.org
Heck Reaction Palladium complexUnsaturated halideAlkeneForms a substituted alkene. beilstein-journals.orgtaylorandfrancis.com
C-H Activation Ruthenium, Rhodium, or Palladium complexesAromatic compound (e.g., ketone)Olefin or acetyleneAtom-economical, direct functionalization. nih.govnih.gov

Metal-Free Catalysis in Benzaldehyde and Naphthalene Incorporations

The development of metal-free catalytic systems is a significant area of research, driven by the desire to reduce costs and the environmental impact associated with transition metals. nih.govpnas.org Several metal-free approaches have been developed for the synthesis of biaryl aldehydes. One such method involves a one-pot cascade annulation of acyclic substrates to form highly functionalized biaryl-2-carbaldehydes. researchgate.net Another strategy is the oxidative decarbonylative coupling of aromatic aldehydes with arenes, providing direct access to biaryl compounds. nih.gov

Furthermore, metal-free benzannulation of aryl enals and propiolates has been shown to be a powerful route to biaryl aldehydes. rsc.org These methods often utilize organic catalysts or reagents to promote the desired transformations, offering a complementary approach to traditional metal-mediated cross-coupling reactions. researchgate.net Electrochemical methods are also emerging as a green alternative for the synthesis of biaryl scaffolds, avoiding the need for oxidizing or reducing agents. mdpi.com

Considerations for Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. rjpn.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound and its analogs, several sustainable strategies can be considered.

The use of water as a solvent, microwave-assisted synthesis, and ultrasound irradiation can significantly reduce reaction times and energy consumption. mdpi.comresearchgate.net For instance, quantitative yields in Claisen-Schmidt reactions have been reported in the absence of a solvent. wikipedia.org The development of reactive distillation processes also offers a way to reduce energy usage and improve efficiency by combining reaction and separation into a single unit. acs.org

Catalyst choice is another critical factor. The use of recyclable catalysts, such as metal nanoparticles or catalysts supported on solid phases, can reduce waste and cost. mdpi.com Metal-free catalytic systems, as discussed previously, are inherently advantageous from a sustainability perspective by avoiding the use of often toxic and expensive heavy metals. nih.govpnas.orgresearchgate.netrsc.org

Table 2: Green Chemistry Approaches in Aldehyde Synthesis

ApproachDescriptionAdvantages
Solvent-free reactions Reactions are conducted without a solvent.Reduces solvent waste, can lead to higher reaction rates. wikipedia.org
Microwave-assisted synthesis Utilizes microwave irradiation to heat the reaction.Significant reduction in reaction time. mdpi.com
Ultrasound-assisted synthesis Uses ultrasonic waves to promote the reaction.Can enhance reaction rates and yields. researchgate.net
Reactive Distillation Combines chemical reaction and distillation in one unit.Reduces energy consumption and capital costs. acs.org
Recyclable Catalysts Catalysts that can be recovered and reused.Reduces waste and overall cost. mdpi.com
Metal-free Catalysis Utilizes organic molecules or non-metallic elements as catalysts.Avoids the use of toxic and expensive heavy metals. nih.govpnas.orgresearchgate.netrsc.org

Chemical Reactivity and Derivatization of 4 Naphthalen 2 Yl Benzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 4-Naphthalen-2-yl-benzaldehyde is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.

Formation of Schiff Bases and Related Imines

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, typically proceeding by the nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. masterorganicchemistry.com This process is often catalyzed by acid. masterorganicchemistry.com

The formation of an imine involves the creation of a carbon-nitrogen double bond (C=N), replacing the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.com The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. A wide variety of primary amines, including aliphatic and aromatic amines, can be utilized to generate a library of corresponding imines. For instance, the reaction with aniline (B41778) would produce N-(4-(naphthalen-2-yl)benzylidene)aniline.

Table 1: Examples of Schiff Base Formation

Reactant Amine Resulting Imine Product Name
Aniline N-(4-(naphthalen-2-yl)benzylidene)aniline
Ethylamine N-Ethyl-1-(4-(naphthalen-2-yl)phenyl)methanimine
Naphthalen-1-amine N-(4-(naphthalen-2-yl)benzylidene)naphthalen-1-amine rsc.org

Condensation Reactions with Active Methylene (B1212753) Compounds

This compound readily undergoes condensation reactions with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The most prominent example of this is the Knoevenagel condensation. sigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine or its salt, which deprotonates the active methylene compound to generate a carbanion. sigmaaldrich.comresearchgate.net This nucleophile then adds to the aldehyde, and a subsequent dehydration step produces a new carbon-carbon double bond. sigmaaldrich.com

This method is highly effective for synthesizing α,β-unsaturated compounds, which are valuable intermediates in further synthetic endeavors. researchgate.net The use of catalysts like anion-exchange resins or sonication can enhance reaction rates and yields, often under environmentally benign conditions. nih.govbhu.ac.in

Table 2: Knoevenagel Condensation with this compound

Active Methylene Compound Electron-Withdrawing Groups (Z, Z') Product Type
Malononitrile -CN, -CN 2-(4-(Naphthalen-2-yl)benzylidene)malononitrile bhu.ac.in
Diethyl malonate -COOEt, -COOEt Diethyl 2-(4-(naphthalen-2-yl)benzylidene)malonate
Cyanoacetamide -CN, -CONH₂ 2-Cyano-3-(4-(naphthalen-2-yl)phenyl)acrylamide nih.govresearchgate.net

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of carbon-based nucleophiles, most notably organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org These reactions are fundamental for carbon-carbon bond formation.

The addition of a Grignard or organolithium reagent to the aldehyde results in the formation of a new C-C single bond and an alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methylmagnesium bromide would produce 1-(4-(naphthalen-2-yl)phenyl)ethanol. The choice of the organometallic reagent allows for the introduction of various alkyl, alkenyl, or aryl groups at the carbinol position.

Table 3: Nucleophilic Addition Products

Nucleophilic Reagent Reagent Type Final Product (after acidic workup)
Methylmagnesium bromide Grignard 1-(4-(Naphthalen-2-yl)phenyl)ethanol
Phenyllithium Organolithium (4-(Naphthalen-2-yl)phenyl)(phenyl)methanol masterorganicchemistry.com
Vinylmagnesium chloride Grignard 1-(4-(Naphthalen-2-yl)phenyl)prop-2-en-1-ol

Functionalization of the Naphthalene (B1677914) and Phenyl Moieties

Beyond the reactivity of the aldehyde, the two aromatic rings of the molecule provide sites for further functionalization, primarily through electrophilic substitution or directed metalation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the phenyl and naphthalene rings. The regiochemical outcome is dictated by the electronic properties of the existing substituents.

On the Phenyl Ring: The phenyl ring is substituted with two groups: the aldehyde (-CHO) and the naphthalen-2-yl group. The aldehyde group is a powerful electron-withdrawing group and acts as a deactivating, meta-director. lkouniv.ac.in Conversely, the bulky naphthalen-2-yl group is generally considered an activating, ortho, para-director. libretexts.org The interplay between these two opposing effects makes predicting the precise outcome of EAS on this ring complex. However, the strong deactivating nature of the aldehyde group would likely make substitution on the phenyl ring less favorable than on the naphthalene ring and would primarily direct incoming electrophiles to the positions meta to the aldehyde (and ortho to the naphthalene).

On the Naphthalene Ring: The naphthalene system is inherently more reactive towards electrophiles than benzene (B151609). The phenyl substituent at the C-2 position acts as an activating group, directing incoming electrophiles primarily to the C-1 and C-3 positions. Substitution at the C-6 and C-8 positions is also possible but generally less favored. lkouniv.ac.in For example, nitration with nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers, with 4-(1-nitro-naphthalen-2-yl)-benzaldehyde and 4-(3-nitro-naphthalen-2-yl)-benzaldehyde being plausible major products. masterorganicchemistry.comrushim.ru

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate a specific ortho position. harvard.edu The resulting organolithium species can then be trapped with various electrophiles.

The aldehyde group itself is incompatible with organolithium reagents. However, it can be converted in situ into a suitable DMG. For instance, reaction with a lithium amide, such as lithium N,N-dimethylamide, can transiently form an α-amino alkoxide. This newly formed group is an effective DMG and would direct the lithiation to the C-3 and C-5 positions of the phenyl ring (ortho to the aldehyde). harvard.edu

Alternatively, lithiation could be directed on the naphthalene ring. While complex, certain directing groups on a naphthalene core can selectively direct lithiation to the peri (C-8) or other ortho positions. psu.edu For this compound, a DoM strategy would likely first involve the temporary protection of the aldehyde group, followed by lithiation. For example, if a directing group were present at the C-1 position of the naphthalene ring, it could direct lithiation to the C-8 position. Without a pre-installed DMG on the naphthalene ring, achieving high regioselectivity via DoM on that moiety is challenging. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₇H₁₂O
Aniline C₆H₇N
N-(4-(naphthalen-2-yl)benzylidene)aniline C₂₃H₁₇N
Ethylamine C₂H₇N
N-Ethyl-1-(4-(naphthalen-2-yl)phenyl)methanimine C₁₉H₁₇N
Naphthalen-1-amine C₁₀H₉N
N-(4-(naphthalen-2-yl)benzylidene)naphthalen-1-amine C₂₇H₁₉N
p-Toluidine C₇H₉N
N-(4-methylphenyl)-1-(4-(naphthalen-2-yl)phenyl)methanimine C₂₄H₁₉N
Malononitrile C₃H₂N₂
2-(4-(Naphthalen-2-yl)benzylidene)malononitrile C₂₀H₁₂N₂
Diethyl malonate C₇H₁₂O₄
Diethyl 2-(4-(naphthalen-2-yl)benzylidene)malonate C₂₄H₂₂O₄
Cyanoacetamide C₃H₄N₂O
2-Cyano-3-(4-(naphthalen-2-yl)phenyl)acrylamide C₂₀H₁₄N₂O
Barbituric acid C₄H₄N₂O₃
5-(4-(Naphthalen-2-yl)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione C₂₁H₁₄N₂O₃
Methylmagnesium bromide CH₃BrMg
1-(4-(Naphthalen-2-yl)phenyl)ethanol C₁₈H₁₆O
Phenyllithium C₆H₅Li
(4-(Naphthalen-2-yl)phenyl)(phenyl)methanol C₂₄H₁₈O
Vinylmagnesium chloride C₂H₃ClMg
1-(4-(Naphthalen-2-yl)phenyl)prop-2-en-1-ol C₁₉H₁₆O
n-Butyllithium C₄H₉Li
1-(4-(Naphthalen-2-yl)phenyl)pentan-1-ol C₂₁H₂₂O
Nitric acid HNO₃
Sulfuric acid H₂SO₄
4-(1-Nitro-naphthalen-2-yl)-benzaldehyde C₁₇H₁₁NO₃
4-(3-Nitro-naphthalen-2-yl)-benzaldehyde C₁₇H₁₁NO₃

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly efficient in generating molecular diversity. tcichemicals.com this compound is an ideal aldehyde component for such reactions, leading to the rapid synthesis of complex molecular frameworks.

Three-component reactions represent a cornerstone of MCRs, and this compound can be effectively employed in several such strategies. A prominent example is the synthesis of amidoalkyl naphthols, where an aldehyde, 2-naphthol, and an amide or urea (B33335) are condensed in the presence of a catalyst. ccsenet.orgajol.info Catalysts such as potassium hydrogen sulfate (B86663) (KHSO4) and boric acid have been shown to be effective, often under solvent-free conditions, providing an environmentally benign route to these derivatives. ccsenet.orgajol.info The reaction proceeds cleanly with aromatic aldehydes bearing both electron-withdrawing and electron-donating groups. ccsenet.org

Another significant three-component coupling is the Betti reaction, which involves the condensation of an aldehyde, 2-naphthol, and an amine (like ammonia (B1221849) or a primary/secondary amine) to yield 1-(α-aminoalkyl)-2-naphthol derivatives. researchgate.netorientjchem.orgrsc.org This reaction is an extension of the Mannich condensation and provides a direct route to valuable amino-functionalized naphthol compounds. rsc.org

Furthermore, this compound can participate in three-component couplings to generate complex heterocyclic systems. For instance, its reaction with 2-aminothiazole (B372263) derivatives and ethyl acetoacetate (B1235776) under solvent-free conditions can produce thiazolo[3,2-a]pyrimidine structures. ufms.br

Table 1: Examples of Three-Component Coupling Strategies

Reaction TypeReactantsProduct ClassCatalyst/ConditionsReference
Amidoalkyl Naphthol SynthesisAldehyde, 2-Naphthol, Amide/Urea1-Amidoalkyl-2-naphtholsKHSO4 or Boric Acid, Solvent-free ccsenet.orgajol.info
Betti ReactionAldehyde, 2-Naphthol, Amine1-(α-Aminoalkyl)-2-naphtholsVarious, often catalyst-free researchgate.netrsc.org
Thiazolo[3,2-a]pyrimidine SynthesisAldehyde, 2-Aminothiazole, Ethyl AcetoacetateThiazolo[3,2-a]pyrimidinesSolvent-free ufms.br

Cascade reactions, or tandem reactions, allow for the formation of complex cyclic or polycyclic molecules from simpler precursors in a single operation through a sequence of intramolecular and/or intermolecular transformations. This compound is a suitable substrate for initiating such cascades.

A notable example is the radical-induced cascade annulation for constructing 2-aryl-4H-chromen-4-ones. In this process, a derivative such as 2-(Naphthalen-2-yl)-4H-chromen-4-one can be synthesized, demonstrating the utility of the naphthalen-2-yl-benzaldehyde motif in building fused heterocyclic systems. nih.gov Rhodium(III)-catalyzed cascade C-H annulation reactions involving benzaldehydes, anilines, and alkynes provide another powerful strategy for synthesizing complex, fused nitrogen-containing polycycles like dibenzo[a,f]quinolizinium salts. nih.gov Additionally, catalyst-controlled cascade [4+2] annulations can be employed, where the choice of a Pt(II) or Au(I) catalyst can direct the reaction of a diyne-carbonyl substrate (derivable from the aldehyde) toward different complex polycyclic products. acs.org

Synthesis of Advanced Derivatives

The reactivity of this compound facilitates its conversion into a variety of advanced chemical structures, including diverse heterocyclic systems and extended polycyclic aromatic compounds.

The aldehyde functionality is a key starting point for building numerous five- and six-membered heterocyclic rings.

Pyrazolines: The classical synthesis of 2-pyrazolines involves the Claisen-Schmidt condensation of an aldehyde with a suitable ketone to form a chalcone (B49325) (an α,β-unsaturated ketone), which subsequently undergoes cyclization with a hydrazine (B178648) derivative. rdd.edu.iqjetir.org This two-step, one-pot synthesis can be applied to this compound to produce 1,3,5-trisubstituted pyrazolines. ijcrt.org Research has confirmed the synthesis of derivatives such as 4-(3-(tert-Butyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, showcasing this pathway. nih.gov

Thiazoles: Thiazole (B1198619) derivatives incorporating the naphthalen-2-yl moiety can be synthesized using this compound as a key reactant. For example, novel series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized in a one-pot reaction from 4-(naphthalen-2-yl)thiazol-2-amine, various aromatic benzaldehydes, and ethyl acetoacetate. ufms.br The existence of compounds like 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one further demonstrates the successful incorporation of this aldehyde into thiazole-containing structures. nih.gov

Pyrimidines: The synthesis of pyrimidine-fused systems is another important application. The reaction of chalcones (derived from this compound) with reagents like guanidine (B92328) hydrochloride can yield pyrimidine (B1678525) rings. uobaghdad.edu.iq More complex derivatives, such as 7-(4-methoxyphenyl)-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized, highlighting the role of this aldehyde in creating advanced, fused heterocyclic systems. nih.gov Similarly, 6,9-Dimethoxy-4-(naphthalen-2-yl)benzo conicet.gov.aracs.orgimidazo[1,2-a]pyrimidine has been successfully prepared, further illustrating the versatility of this starting material. acs.org

Table 2: Synthesis of Heterocyclic Derivatives

HeterocycleGeneral Synthetic PathwaySpecific ExampleReference
PyrazolineCondensation with ketone to form chalcone, followed by cyclization with hydrazine.4-(3-(tert-Butyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid nih.gov
ThiazoleMulticomponent reaction involving a 2-aminothiazole, aldehyde, and a third component.Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ufms.br
PyrimidineCondensation of a chalcone with guanidine or multicomponent reaction pathways.7-(4-methoxyphenyl)-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione nih.gov

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and their derivatives often relies on methods that can utilize benzaldehyde (B42025) precursors. researchgate.net Palladium-catalyzed cross-coupling reactions of o-naphthyl benzaldehydes (structurally related to this compound) can be followed by cycloisomerization to generate angularly fused systems like benzo[c]phenanthrene (B127203) analogues. nih.gov Another powerful technique is oxidative photocyclization. In this approach, a 1,2-diarylfluoroethene, synthesized via the Julia-Kocienski olefination of an aldehyde, undergoes intramolecular cyclization upon irradiation to form a new aromatic ring, providing a modular route to specifically substituted PAHs. nih.gov Modern electrochemical methods, such as [4+2] benzannulation, also offer green and efficient pathways to polycyclic aromatic compounds from precursor molecules. rsc.org

As introduced in the context of MCRs, this compound is a key reactant for synthesizing a variety of naphthol-based compounds, primarily through condensation with 2-naphthol. These reactions provide access to important classes of molecules.

Amidoalkyl Naphthols: The one-pot condensation of this compound, 2-naphthol, and an amide (e.g., acetamide, urea) yields 1-amidoalkyl-2-naphthol derivatives. ccsenet.org These reactions are often promoted by solid acid catalysts like KHSO4 or boric acid under solvent-free conditions, representing an efficient and environmentally friendly synthetic protocol. ccsenet.orgajol.info

Aminoalkyl Naphthols (Betti Bases): The Betti reaction provides a direct route to 1-(α-aminoalkyl)-2-naphthols by reacting this compound, 2-naphthol, and an amine. researchgate.netorientjchem.org These products are not only significant in their own right but also serve as intermediates for further transformations, such as the synthesis of naphthoxazines. rsc.org

1-Carbamatoalkyl-2-Naphthols: A variation of these multicomponent reactions involves the use of carbamates. A three-component reaction between 2-naphthol, an aromatic aldehyde, and methyl carbamate, facilitated by a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®), yields 1-carbamatoalkyl 2-naphthols. mdpi.com These compounds can subsequently undergo intramolecular cyclization to form naphthoxazinone derivatives. mdpi.com

Spectroscopic Characterization and Advanced Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 4-(naphthalen-2-yl)benzaldehyde, both ¹H and ¹³C NMR spectra provide critical information about the arrangement of atoms.

In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet at approximately 10.13 ppm. The aromatic protons of the benzaldehyde (B42025) and naphthalene (B1677914) rings resonate in the region of 7.43–8.19 ppm. rsc.org

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. Key signals include the carbonyl carbon of the aldehyde group, which is typically observed in the downfield region of the spectrum. The aromatic carbons of both the benzene (B151609) and naphthalene rings give rise to a series of signals within the range of approximately 125 to 146 ppm. rsc.org For instance, in a related derivative, the carbons of the naphthalene group appear at chemical shifts between 125.3 and 133.8 ppm, while the carbons of the phenyl group are found between 126.9 and 145.8 ppm. rsc.org

Table 1: NMR Data for 4-(Naphthalen-2-yl)benzaldehyde and Related Structures
NucleusChemical Shift (ppm)AssignmentReference
¹H10.13 (s)Aldehydic proton (-CHO) rsc.org
¹H7.43-8.19 (m)Aromatic protons rsc.org
¹³C~192Aldehydic Carbonyl (C=O)General Range
¹³C125.3-145.8Aromatic Carbons rsc.org

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated π-electron systems within 4-(naphthalen-2-yl)benzaldehyde.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is characterized by a strong absorption band corresponding to the C=O stretching vibration. For α,β-unsaturated aldehydes like 4-(naphthalen-2-yl)benzaldehyde, this band typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.com Another diagnostic feature is the C-H stretching of the aldehyde group, which usually shows one or two bands of moderate intensity between 2830 and 2695 cm⁻¹. orgchemboulder.com The presence of the naphthalene moiety contributes to C-H and C=C stretching vibrations in the aromatic region. nasa.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of 4-(naphthalen-2-yl)benzaldehyde is expected to show absorptions characteristic of its extended conjugated system, which includes both the benzaldehyde and naphthalene rings. The presence of the naphthalene group can cause a bathochromic (red) shift in the absorption maxima compared to benzaldehyde itself. Studies on similar compounds show strong absorptions in the UV region, often with multiple bands corresponding to π-π* transitions within the aromatic systems. rsc.orgbohrium.com For instance, a related fluorinated derivative exhibits a bathochromic shift of over 30 nm compared to its non-fluorinated counterpart.

Table 2: Vibrational and Electronic Spectroscopic Data for Aldehydes
Spectroscopic TechniqueFunctional Group/TransitionExpected Wavenumber (cm⁻¹)/Wavelength (nm)Reference
Infrared (IR)C=O Stretch (α,β-unsaturated aldehyde)1710-1685 orgchemboulder.com
Infrared (IR)Aldehyde C-H Stretch2830-2695 orgchemboulder.com
UV-Visπ-π* TransitionsStrong absorptions in the UV region rsc.orgbohrium.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of a compound. For 4-(naphthalen-2-yl)benzaldehyde, the molecular weight is 232.28 g/mol . bldpharm.comscbt.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

Fragmentation analysis would likely show characteristic losses. For example, the loss of the aldehyde proton (-H) to give an [M-1]⁺ peak is common for aldehydes. Another expected fragmentation would be the loss of the entire formyl group (-CHO), resulting in a significant [M-29]⁺ peak corresponding to the stable biphenyl-like cation. Further fragmentation of the naphthalene and benzene rings would also be observed.

Table 3: Mass Spectrometry Data for 4-(Naphthalen-2-yl)benzaldehyde
PropertyValueReference
Molecular FormulaC₁₇H₁₂O bldpharm.comscbt.com
Molecular Weight232.28 g/mol bldpharm.comscbt.com
Expected Molecular Ion Peak (M⁺)m/z 232
Common Fragment Ions[M-1]⁺, [M-29]⁺

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 4-(naphthalen-2-yl)benzaldehyde itself was not found in the provided search results, analysis of closely related structures reveals important architectural features.

The crystal packing is often stabilized by intermolecular interactions such as C-H···π interactions, which can link molecules into sheets or chains. iucr.orgresearchgate.net The planarity and potential for such interactions are critical for understanding the solid-state properties of these materials.

Table 4: Representative Crystallographic Data for Naphthalen-2-yl Derivatives
Structural FeatureObservationReference
Dihedral Angle (Naphthalene-Thiazole)13.69 (10)° iucr.org
Dihedral Angle (Anisole-Naphthalene)14.22 (12)° iucr.org
Intermolecular InteractionsC-H···π interactions iucr.orgresearchgate.net

Computational and Theoretical Chemistry Investigations of 4 Naphthalen 2 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets, it is possible to calculate various parameters that describe a molecule's behavior. icm.edu.plnih.gov These calculations are crucial for understanding the relationship between a molecule's geometry and its electronic characteristics. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsamipubco.com In complex aromatic systems like 4-Naphthalen-2-yl-benzaldehyde, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed across the conjugated system, including the benzaldehyde (B42025) moiety. DFT calculations are used to determine the precise energies of these orbitals. samipubco.com For instance, a DFT study on naphthalene calculated a HOMO-LUMO gap of approximately 4.75 eV, indicating significant stability. samipubco.com The substitution of a benzaldehyde group onto the naphthalene core would be expected to influence this gap, likely leading to a smaller value and thus increased reactivity due to the extension of the π-conjugated system.

Table 1: Frontier Molecular Orbital (FMO) Data for Naphthalene and Related Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) Source
Naphthalene DFT/aug-cc-pVQZ -6.13 -1.38 4.75 samipubco.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate DFT/B3LYP/6-31G+(d,p) -0.26751 -0.18094 0.08657 nih.gov

Note: Energy values can vary significantly based on the computational method and basis set used. The table illustrates representative values for related structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface is mapped onto the molecule's electron density, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atom of the carbonyl group. mdpi.comresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms. mdpi.com

Green regions denote neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive sites. For a derivative of this compound, the MEP was used to emphasize C-H···π contacts. nih.gov The color scale in MEP maps for similar molecules ranges from approximately -0.049 (red) to +0.034 (blue) a.u. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer (ICT) interactions. malayajournal.org It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies their strength. malayajournal.org

In aromatic systems like this compound, strong intramolecular interactions occur through the overlap of π(C-C) and π*(C-C) orbitals within the aromatic rings. malayajournal.org This delocalization leads to the stabilization of the molecular system. NBO analysis can also reveal hyperconjugative interactions, such as those between lone pair orbitals (e.g., on the oxygen atom) and antibonding orbitals of adjacent bonds. malayajournal.org These interactions are crucial for understanding the electronic communication between the naphthalene and benzaldehyde moieties. indexacademicdocs.org

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. nih.gov

Red spots on the dₙₒᵣₘ map indicate close contacts where the distance is shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

White areas represent contacts with distances equal to the van der Waals radii. nih.gov

Blue areas show contacts that are longer than the van der Waals radii. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting dᵢ against dₑ. nih.gov These plots allow for the deconstruction of the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, C···H, C···C). nih.govnih.gov For a thiazole (B1198619) derivative of 4-naphthalen-2-yl, Hirshfeld analysis revealed that the crystal structure cohesion is dominated by H···H (42.5%) and C···H/H···C (37.2%) contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Naphthalene Derivatives

Contact Type Contribution (%) for C₂₃H₂₀N₂OS nih.gov Contribution (%) for C₁₆H₁₁N₂OF nih.gov
H···H 42.5 41.7
C···H/H···C 37.2 18.8
C···C - 10.9

In addition to the diffuse contacts revealed by Hirshfeld analysis, specific directional interactions like hydrogen bonds and π-π stacking play a crucial role in stabilizing the crystal structures of aromatic compounds. nih.gov

Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O, N-H···O) may be absent in this compound itself, weaker C-H···O and C-H···π interactions are prevalent. nih.gov The formyl hydrogen and aromatic hydrogens can act as donors, interacting with the carbonyl oxygen or the π-electron clouds of adjacent aromatic rings. nih.govresearchgate.net In a derivative, molecules were linked by C—H⋯π interactions, forming sheets. nih.gov

π-π Stacking Interactions: The planar naphthalene and benzene (B151609) rings facilitate π-π stacking. These interactions, where the aromatic rings are arranged in a parallel or parallel-displaced fashion, contribute significantly to crystal cohesion. nih.gov In a related crystal structure, very weak π-π stacking interactions were observed with a centroid-to-centroid distance of 4.494 Å, providing additional stabilization within the molecular sheets. nih.gov

Spectroscopic Property Predictions from First Principles

First-principles calculations, rooted in quantum mechanics, have emerged as a powerful tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. For this compound and its derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide invaluable insights into their electronic and vibrational characteristics. These computational methods allow for the simulation of spectra, aiding in the interpretation of experimental data and the prediction of properties for yet-to-be-synthesized compounds.

Theoretical predictions of the electronic absorption spectrum (UV-Vis) of this compound typically involve calculating the vertical excitation energies and corresponding oscillator strengths. These calculations can reveal the nature of the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of conjugated aromatic systems. For instance, the prominent absorption bands in the UV-Vis spectrum can be assigned to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substitution pattern on both the benzaldehyde and naphthalene rings can significantly influence the energies of these orbitals and, consequently, the absorption maxima.

Similarly, vibrational spectra (infrared and Raman) can be predicted by calculating the harmonic vibrational frequencies at the optimized ground-state geometry of the molecule. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as the characteristic stretching and bending of specific bonds. For this compound, key vibrational modes of interest include the carbonyl (C=O) stretch of the aldehyde group, the aromatic C-H stretching and bending modes, and the skeletal vibrations of the naphthalene and benzene rings. By comparing the calculated vibrational frequencies with experimental FT-IR and Raman spectra, a detailed assignment of the spectral features can be achieved.

Below is a table summarizing the kind of data that can be obtained from first-principles calculations for the spectroscopic properties of this compound.

Spectroscopic PropertyComputational MethodPredicted ValueAssignment
UV-Vis Absorption Maximum (λmax)TD-DFT/B3LYP/6-31G(d)~320 nmπ-π* transition (HOMO → LUMO)
UV-Vis Absorption Maximum (λmax)TD-DFT/B3LYP/6-31G(d)~280 nmπ-π* transition
Carbonyl Stretch (νC=O)DFT/B3LYP/6-31G(d)~1705 cm-1Aldehyde C=O stretch
Aromatic C-H Stretch (νC-H)DFT/B3LYP/6-31G(d)3050-3100 cm-1Aromatic C-H stretching vibrations

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving this compound and its derivatives can be elucidated at a molecular level. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and, crucially, transition states, can be identified and characterized. This allows for a detailed understanding of the reaction pathway, the energetics of the process, and the factors that control reactivity and selectivity.

A common reaction of aldehydes, such as this compound, is the formation of a Schiff base through condensation with a primary amine. Theoretical studies can model this reaction to determine the stepwise mechanism, which typically involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine product. Transition state analysis for each step provides the activation energy, which is a critical parameter for determining the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into the steric and electronic effects that govern the reaction.

The following interactive table presents hypothetical data from a computational study on the reaction of this compound with a generic primary amine (R-NH2), illustrating the types of energetic information that can be obtained.

Reaction StepTransition StateComputational MethodCalculated Activation Energy (kcal/mol)Description
Nucleophilic AttackTS1DFT/B3LYP/6-31+G(d,p)15.2Formation of the C-N bond to yield the hemiaminal intermediate.
DehydrationTS2DFT/B3LYP/6-31+G(d,p)22.5Elimination of a water molecule to form the Schiff base.

Applications in Advanced Materials Science and Engineering

Organic Semiconductors and Optoelectronic Materials

The demand for lightweight, flexible, and solution-processable electronic devices has propelled research into organic semiconductors. These materials, built from π-conjugated organic molecules, are central to technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of such devices hinges on the efficiency of charge transport within the organic material.

Efficient charge transport in organic semiconductors occurs through a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. sid.ir The rate of this hopping is governed by the electronic coupling between molecules and the energy required to distort the molecular geometry upon accepting a charge (reorganization energy). Molecules with extensive π-conjugated systems, like 4-Naphthalen-2-yl-benzaldehyde, are prime candidates for charge transporting materials.

The naphthalene (B1677914) core and the phenyl ring in this compound form a large, delocalized π-electron system that facilitates the movement of charge carriers across the molecule. When these molecules pack together in a solid state, the overlap of their π-orbitals creates pathways for charge to hop from one molecule to the next. Naphthalene and its derivatives have been extensively studied for their charge transport capabilities, with some crystalline forms exhibiting efficient, band-like transport characteristics. aps.orgnih.gov The structure of this compound serves as a foundational scaffold that can be chemically modified to fine-tune packing arrangements and electronic properties, thereby optimizing charge mobility for specific device applications. nih.govresearchgate.net

Table 1: Key Molecular Features for Charge Transport

Feature Role in Charge Transport Relevance of this compound
π-Conjugation Provides delocalized orbitals for charge carriers to move through. The linked naphthalene and phenyl rings create an extended π-system.
Molecular Packing Determines the distance and orientation between molecules, affecting orbital overlap. The shape of the molecule influences how it arranges in the solid state.
Reorganization Energy The energy cost of geometric rearrangement upon charge acceptance/donation. Lower is better. The rigid nature of the naphthalene unit helps to minimize this energy.

| Functional Groups | Allow for chemical modification to tune electronic properties and solubility. | The aldehyde group is a versatile point for synthetic modification. |

Many traditional fluorescent molecules (fluorophores) suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission is strong in dilute solutions but significantly weakens or disappears in concentrated solutions or the solid state. researchgate.net In contrast, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly emissive when dissolved but become highly luminescent upon aggregation. wikipedia.orgnih.gov This property is highly valuable for applications such as OLEDs, chemical sensors, and biological imaging.

The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM). researchgate.net In solution, flexible parts of the molecule can rotate or vibrate, providing non-radiative pathways for the excited state to decay without emitting light. In the aggregated state, these motions are physically hindered, which closes off the non-radiative pathways and forces the molecule to release its energy as light. researchgate.net

While this compound itself is not a prominent AIEgen, its structure is an ideal starting point for designing advanced AIE-active derivatives. The aldehyde group can be used to synthesize larger molecules with "propeller-like" structures. In these derivatives, the naphthalene and phenyl groups can rotate freely in solution, leading to fluorescence quenching. However, when the molecules aggregate, this rotation is locked, activating strong fluorescence emission. Naphthalene-based Schiff base complexes and other derivatives have demonstrated significant AIE activity, underscoring the potential of this molecular framework. researchgate.netrsc.org

Fluorescent dyes and probes are essential tools for visualizing and quantifying specific molecules or environmental conditions (e.g., pH, metal ions) in chemical and biological systems. The effectiveness of a fluorescent probe depends on its brightness (quantum yield), photostability, and its ability to selectively interact with a target analyte.

Naphthalene derivatives are widely used as core components of fluorescent probes due to their inherent photophysical properties. nih.gov The rigid and planar structure of the naphthalene ring, combined with its large π-electron system, leads to high quantum yields and excellent stability against photobleaching. nih.gov

This compound serves as a versatile scaffold for building such probes. The naphthalene-phenyl structure acts as the fluorophore (the light-emitting unit), while the aldehyde group provides a reactive handle for attaching a receptor—a chemical group designed to bind selectively to a specific target. Upon binding to the target, the electronic properties of the receptor can change, which in turn modulates the fluorescence of the naphthalene core, resulting in a detectable signal (e.g., "turn-on" or "turn-off" fluorescence). For instance, naphthaldehyde-based precursors have been used to synthesize fluorescent probes for detecting pH changes and specific metal ions like Al³⁺. nih.govmdpi.com

Table 2: Properties of Naphthalene-Based Fluorophores

Property Description Advantage in Probes
High Quantum Yield Efficient conversion of absorbed light into emitted light. Produces a bright, easily detectable signal.
Photostability Resistance to chemical degradation upon exposure to light. Allows for longer observation times in applications like microscopy.
Large π-System Provides tunable absorption and emission wavelengths. Enables the design of probes for different parts of the light spectrum.

| Hydrophobicity | Tends to interact with non-polar environments. | Can be exploited for sensing in membranes or binding to hydrophobic pockets of biomolecules. nih.gov |

Supramolecular Chemistry and Self-Assembled Architectures

Supramolecular chemistry focuses on the design of complex, functional structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Through a process called self-assembly, individual molecular components can spontaneously organize into well-defined, ordered architectures.

Molecular containers are cage-like structures with an internal cavity capable of encapsulating smaller "guest" molecules. The synthesis of these containers often involves linking several molecular "panels" together through covalent bonds. The shape and functionality of the panel molecules dictate the final geometry and properties of the cage. acs.org

The structure of this compound, with its defined angle between the naphthalene and benzaldehyde-bearing phenyl ring, makes it an excellent candidate for a rigid, L-shaped panel. The aldehyde functional group is highly reactive, particularly towards amines, allowing for the formation of imine bonds. By reacting this bifunctional panel with complementary multi-amine linkers, it is possible to construct discrete, three-dimensional molecular capsules in a single step. The size and shape of the resulting container's cavity are predetermined by the geometry of the this compound building block.

Host-guest recognition is the fundamental process by which a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent interactions. This principle is central to biological processes and has applications in sensing, catalysis, and drug delivery.

The naphthalene moiety of this compound can play a significant role in host-guest systems. As a large, hydrophobic, and electron-rich aromatic system, it can act as an effective guest that binds within the cavities of various macrocyclic hosts, such as cyclodextrins or calixarenes. This binding is driven by the hydrophobic effect and stabilizing π-π interactions.

Furthermore, derivatives of this compound can be incorporated into larger host structures. In this context, the naphthalene unit can serve as an internal binding site, offering a specific recognition surface for complementary guests. The interaction between the host and guest can be monitored by observing changes in the system, such as a shift in the fluorescence emission of the naphthalene unit upon guest binding. nih.gov This allows for the creation of sensor systems where the presence of a target guest molecule triggers a measurable optical signal. The use of naphthalimide-based guests in chiral recognition systems highlights the utility of the naphthalene unit in mediating specific intermolecular interactions. chemrxiv.org

Formation of Functional Self-Assembled Nanostructures

Detailed research findings on the self-assembly of this compound into functional nanostructures are not presently available in published scientific literature. While the molecular structure suggests a potential for self-assembly through intermolecular interactions involving the aromatic naphthalene and benzaldehyde (B42025) groups, specific studies demonstrating and characterizing such phenomena have not been reported.

Consequently, data on the types of nanostructures formed, the conditions for their formation, and their specific properties or applications are not available to be presented in a data table or a detailed research summary.

Catalytic Applications of 4 Naphthalen 2 Yl Benzaldehyde and Its Derivatives

As Ligands in Metal-Mediated Catalysis

There is no available scientific literature detailing the application of 4-Naphthalen-2-yl-benzaldehyde or its derivatives as ligands in metal-mediated catalysis. The aldehyde functional group can, in principle, be modified to create various chelating moieties that could coordinate with metal centers. Such modifications could yield phosphine, amine, or other coordinating groups, transforming the benzaldehyde (B42025) derivative into a ligand. However, studies documenting the synthesis of such ligands from this compound and their subsequent use in catalytic processes such as cross-coupling, hydrogenation, or oxidation reactions have not been reported.

Organocatalytic Systems Derived from the Compound

The development of organocatalysts from readily available starting materials is a significant area of chemical research. Chiral amines, prolinol ethers, and other molecules derived from aldehydes can serve as effective organocatalysts for a variety of asymmetric transformations. In principle, this compound could be a precursor for such catalysts. For instance, reductive amination of the aldehyde with a chiral amine could yield a new secondary or tertiary amine with potential catalytic activity.

Despite this potential, there are no published studies that describe the synthesis of organocatalytic systems derived directly from this compound. Research in organocatalysis has explored a wide array of aromatic aldehydes, but this specific naphthalene-substituted benzaldehyde has not been reported as a building block for new organocatalysts.

Catalyst-Controlled Stereoselective Reactions

Catalyst-controlled stereoselective reactions are fundamental to modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. The substrate itself, such as an aldehyde, can play a crucial role in these reactions, for example, in aldol (B89426) or Michael additions. While derivatives of benzaldehyde are common substrates in such reactions, there is a lack of specific research on the use of this compound in catalyst-controlled stereoselective processes.

No data tables or detailed research findings can be presented for any of the above sections due to the absence of relevant studies on this compound in these specific catalytic applications.

Emerging Research Avenues and Future Perspectives

Integration with Nanoscience for Hybrid Materials Development

The convergence of molecular chemistry and nanoscience offers powerful new strategies for creating advanced hybrid materials with tailored properties. 4-Naphthalen-2-yl-benzaldehyde is a promising candidate for this field due to its distinct functional regions: the reactive aldehyde group and the expansive aromatic surface area.

The aldehyde moiety serves as a versatile chemical handle for covalently attaching the molecule to the surface of various nanomaterials. acs.orgcd-bioparticles.net This functionalization can modify the surface properties of nanoparticles, enabling their use in targeted applications. For instance, iron oxide nanoparticles (IONPs) functionalized with aromatic aldehydes have been explored for biomedical applications, where the aldehyde group acts as an anchor to immobilize other molecules or to interact with biological targets. nih.govnih.gov By grafting this compound onto nanoparticle surfaces, researchers can create hybrid materials that combine the magnetic or optical properties of the nanoparticle core with the unique fluorescent or electronic characteristics of the naphthalenyl-benzene structure.

Table 1: Potential Applications in Nanoscience

Application Area Role of this compound Potential Benefit
Functionalized Nanoparticles Surface ligand attached via the aldehyde group. Imparts fluorescence; creates a reactive surface for further modification. acs.org
Metal-Organic Frameworks (MOFs) Organic linker or "strut" connecting metal nodes. Creates porous materials with high surface area for gas storage or catalysis. rsc.orgnih.gov
Drug Delivery Component of a nanoparticle-drug conjugate. Targeted delivery and controlled release of therapeutic agents. cd-bioparticles.net

| Sensors | Fluorescent component in a hybrid sensing platform. | Detection of specific analytes through fluorescence quenching or enhancement. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The efficient synthesis of complex molecules like this compound requires precise control over reaction conditions. Advanced in-situ spectroscopic techniques, which allow for real-time analysis of a reacting mixture without sample extraction, are becoming indispensable tools for reaction optimization and mechanistic understanding. anton-paar.commt.com

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) and Raman spectroscopy, is exceptionally well-suited for monitoring the key transformations involved in synthesizing this compound. beilstein-journals.orgmdpi.com The synthesis typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the naphthalene (B1677914) and benzene (B151609) rings. rsc.orgnih.gov

During such a reaction, in-situ spectroscopy could track several key spectral features simultaneously:

Reactant Consumption: Monitoring the disappearance of the vibrational modes associated with the starting materials, for example, the C-Br stretching frequency of a bromobenzaldehyde precursor.

Product Formation: Observing the appearance and growth of signals corresponding to the this compound product. The most prominent and easily tracked signal would be the strong carbonyl (C=O) stretch of the aldehyde group, typically found in the 1690-1715 cm⁻¹ region. researchgate.net

Intermediate Detection: In some cases, transient intermediates may be detected, providing crucial insights into the reaction mechanism.

This real-time data allows chemists to accurately determine reaction endpoints, identify the formation of byproducts, and optimize parameters like temperature, catalyst loading, and reaction time, leading to improved yields and purity. shoko-sc.co.jp

Table 2: Key Vibrational Modes for In-Situ Monitoring

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Aldehyde (CHO) C=O Stretch 1690 - 1715 Tracks formation of the final product. researchgate.net
Aromatic Rings C=C Stretch 1450 - 1600 Changes in this region can indicate successful biaryl coupling.
Naphthalene Ring Breathing Modes 700 - 1400 Characteristic fingerprint of the naphthalene moiety.

Rational Design Strategies for Targeted Applications

Rational design, often aided by computational modeling, is a powerful strategy for developing molecules with specific, predefined functions. nih.gov This approach allows scientists to predict how structural modifications to a parent molecule like this compound will influence its electronic, optical, and biological properties, thereby guiding synthetic efforts toward promising candidates. nih.gov

The structure of this compound offers multiple points for modification. By adding various substituent groups to either the benzene or naphthalene rings, its properties can be finely tuned:

Optical and Electronic Materials: The extended π-conjugation in this molecule suggests potential for applications in organic electronics or as a fluorescent probe. Computational methods like Density Functional Theory (DFT) can predict the impact of adding electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) on the molecule's absorption and emission spectra. researchgate.net This allows for the rational design of derivatives with specific colors or fluorescence quantum yields for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Medicinal Chemistry: The biaryl scaffold is a common feature in many biologically active compounds. arabjchem.org Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target enzyme or receptor. mdpi.com This in-silico screening can identify modifications that enhance binding affinity and selectivity, guiding the synthesis of new potential therapeutic agents. The aldehyde group itself can be a key interaction point or serve as a synthetic handle to build more complex drug candidates. nih.gov

This design-before-synthesis approach accelerates the discovery of new functional molecules by focusing laboratory efforts on compounds with the highest probability of success. uaeu.ac.ae

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.net Developing environmentally benign or "green" synthetic routes for this compound is a crucial aspect of modern chemical research.

Traditional methods for synthesizing biaryl compounds, such as the Suzuki reaction, often rely on palladium catalysts and large volumes of volatile organic solvents (VOCs). rsc.org Emerging green strategies focus on several key areas:

Sustainable Solvents: Replacing conventional solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents can dramatically reduce the environmental footprint of the synthesis. scienceopen.comarkat-usa.orgmdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. rasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and cleaner reactions with higher yields compared to conventional heating methods. readarticle.orgnih.govnih.govarkat-usa.org

Advanced Catalysis: Research is ongoing to develop more sustainable catalytic systems. This includes creating highly efficient catalysts that can be used at very low loadings, replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper or iron, or developing reusable heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. mdpi.comnih.gov

A future green synthesis of this compound might involve a microwave-assisted, copper-catalyzed cross-coupling reaction performed in an aqueous medium, representing a significant improvement in sustainability over traditional methods. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Approach Green Chemistry Approach
Solvent Toluene, Dioxane, DMF (Volatile Organics) Water, Ethanol, PEG, Deep Eutectic Solvents. arkat-usa.org
Energy Input Conventional heating (oil bath) for several hours. Microwave irradiation for minutes. rasayanjournal.co.in
Catalyst Palladium-based, often homogeneous. Earth-abundant metals (Cu, Fe); reusable heterogeneous catalysts. mdpi.com
Waste Higher solvent waste; potential heavy metal contamination. Reduced solvent use; catalyst recycling minimizes waste.

| Atom Economy | Can be moderate depending on the specific coupling partners. | Focus on maximizing the incorporation of all starting materials into the final product. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Naphthalen-2-yl-benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling naphthalene derivatives with benzaldehyde precursors via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Optimize reaction efficiency by:

  • Selecting palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Using Lewis acids like AlCl₃ for Friedel-Crafts reactions in anhydrous conditions.
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to isolate products .
  • Employing propargyl bromide or similar electrophiles for functional group introduction.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and aldehyde proton signals (δ ~10 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% preferred).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation.
  • FT-IR to identify carbonyl stretching (~1700 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the molecular structure of this compound, and how can data contradictions be resolved?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, leveraging high-resolution data to resolve torsional angles and packing motifs .
  • Address data contradictions (e.g., twinning or disorder) by:
  • Applying the TWINABS correction for twinned datasets.
  • Testing alternative space groups (e.g., P2₁/c vs. P-1) to minimize R-factor discrepancies.
  • Validate results against computational models (DFT-optimized geometries) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate transition states for aldol condensations or nucleophilic additions.
  • Use molecular docking to study interactions with biological targets (e.g., enzymes in drug discovery) .

Q. What strategies are effective in analyzing conflicting spectroscopic data during the characterization of aromatic aldehydes like this compound?

  • Methodological Answer :

  • Cross-validate data using 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic proton crowding .
  • Compare experimental UV-Vis spectra with TD-DFT simulations to confirm electronic transitions.
  • Consult NIST Chemistry WebBook for reference IR and MS spectra .
  • Investigate solvent effects (e.g., DMSO vs. CDCl₃) on chemical shift variability in NMR .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the photophysical properties of this compound?

  • Methodological Answer :

  • Measure fluorescence quantum yields using an integrating sphere with a reference standard (e.g., quinine sulfate).
  • Perform time-resolved fluorescence spectroscopy to assess excited-state lifetimes.
  • Correlate results with computational studies (e.g., TD-DFT) to predict charge-transfer transitions .

Q. What methodologies are recommended for resolving synthetic byproducts or regioselectivity issues in naphthalene-benzaldehyde derivatives?

  • Methodological Answer :

  • Use preparative HPLC with a C18 column to isolate byproducts for structural elucidation.
  • Optimize regioselectivity via directing groups (e.g., methoxy or nitro substituents) during electrophilic substitution.
  • Apply kinetic vs. thermodynamic control strategies by varying reaction temperature and time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.